2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a complex organic compound that features an indole ring, a triazole ring, and a benzylacetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, where it acts as an inhibitor . This interaction inhibits the synthesis of viral RNA, thereby impeding viral replication. The compound’s indole and triazole rings facilitate binding to the active site of RdRp, enhancing its inhibitory effect.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in antiviral responses. By inhibiting RdRp, the compound disrupts viral replication, leading to reduced viral load in infected cells . Additionally, it may affect gene expression related to immune responses, enhancing the cell’s ability to combat viral infections.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RdRp, inhibiting its activity and preventing RNA synthesis . This inhibition is facilitated by the compound’s structural components, which allow it to fit snugly into the enzyme’s active site, blocking its function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against RdRp for extended periods Degradation products may form over time, potentially reducing its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At therapeutic doses, the compound effectively inhibits viral replication without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, affecting its bioavailability and half-life. The compound’s metabolites may also exhibit biological activity, contributing to its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . It accumulates in tissues with high metabolic activity, such as the liver and kidneys. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes in the cytoplasm, where it interacts with RdRp and other viral components . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its antiviral efficacy.
Preparation Methods
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The triazole ring can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylacetamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other indole and triazole derivatives, such as:
1H-indole-3-carbaldehyde: Known for its biological activities and used in the synthesis of various pharmaceuticals.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown antiviral activity.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
N-benzyl-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-25-19(16-12-21-17-10-6-5-9-15(16)17)23-24-20(25)27-13-18(26)22-11-14-7-3-2-4-8-14/h2-10,12,21H,11,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPGJTTZVHFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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